5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one
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Overview
Description
5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one is a heterocyclic organic compound that features a bromine atom, a methoxyphenyl group, and a pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one typically involves the bromination of 1-(3-methoxyphenyl)pyrimidin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in an appropriate solvent like acetonitrile or dichloromethane. The reaction conditions often include room temperature or slight heating to facilitate the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and reactors can optimize the reaction conditions and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrimidinone core.
Coupling reactions: It can be involved in cross-coupling reactions like Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidinone, while a Suzuki-Miyaura coupling reaction can produce a biaryl derivative.
Scientific Research Applications
5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one has several scientific research applications:
Medicinal chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Materials science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological studies: It may be employed in the design of probes or inhibitors for studying biological pathways and processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity or modulating receptor function. The bromine atom and methoxyphenyl group can interact with molecular targets, influencing binding affinity and specificity. The pyrimidinone core can participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-(3-methoxyphenyl)pyrimidin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
5-Fluoro-1-(3-methoxyphenyl)pyrimidin-2(1H)-one: Contains a fluorine atom in place of bromine.
1-(3-Methoxyphenyl)pyrimidin-2(1H)-one: Lacks the halogen substituent.
Uniqueness
5-Bromo-1-(3-methoxyphenyl)pyrimidin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s biological activity or material properties.
Properties
IUPAC Name |
5-bromo-1-(3-methoxyphenyl)pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-16-10-4-2-3-9(5-10)14-7-8(12)6-13-11(14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEKICXRNSYLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=C(C=NC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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